molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Cat. No.: B1437335
CAS No.: 1040688-64-9
M. Wt: 319.8 g/mol
InChI Key: DNSBPOJLCXLVNB-UHFFFAOYSA-N
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Description

Historical Development and Nomenclature

The systematic nomenclature of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline reflects the compound's complex structural hierarchy, following International Union of Pure and Applied Chemistry guidelines for organic compound naming. The nomenclature systematically describes the compound as an aniline derivative where the nitrogen atom is substituted with a 2-(4-chloro-2-methylphenoxy)ethyl group, while the benzene ring of the aniline carries a propoxy substituent at the para position. This naming convention emerged from the need to precisely identify compounds with multiple functional groups and substitution patterns.

The compound represents part of a broader family of substituted anilines that gained prominence in chemical research during the late twentieth and early twenty-first centuries. The development of such compounds paralleled advances in synthetic organic chemistry, particularly in the areas of nucleophilic aromatic substitution and ether formation reactions. The specific combination of chlorinated aromatic systems with ether linkages reflects synthetic strategies developed for creating compounds with enhanced molecular recognition properties and improved pharmacological profiles.

Historical precedent for similar structural motifs can be traced to earlier work on aniline derivatives, where researchers systematically explored the effects of various substituents on the aromatic ring systems. The incorporation of chloro and methyl substituents on phenoxy groups represents a continuation of structure-activity relationship studies that have been fundamental to medicinal chemistry since the mid-twentieth century. The propoxy substitution pattern on the aniline ring follows established synthetic routes for creating para-substituted anilines with alkoxy groups.

Structural Relatability to Known Aniline Derivatives

This compound shares significant structural similarities with a well-established family of substituted anilines, particularly 4-propoxyaniline, which serves as the core structural unit. The parent compound 4-propoxyaniline, bearing Chemical Abstracts Service number 4469-80-1 and molecular formula C9H13NO, provides the fundamental aromatic amine framework upon which the more complex target molecule is constructed. This structural relationship demonstrates the modular approach to molecular design, where simpler building blocks are systematically elaborated to create compounds with enhanced functionality.

The structural framework exhibits notable similarity to other compounds in chemical databases, including N-{2-[2-(sec-Butyl)phenoxy]ethyl}-4-propoxyaniline, which differs primarily in the substitution pattern on the phenoxy ring system. These structural analogs provide important insights into the synthetic accessibility and potential biological activity profiles of the target compound. The presence of the ethyl linker between the phenoxy and aniline systems represents a common structural motif in medicinal chemistry, providing flexibility while maintaining appropriate spatial relationships between aromatic systems.

Comparative analysis with related structures reveals the strategic placement of the chloro substituent at the 4-position of the methylphenoxy ring, which parallels similar halogenation patterns observed in other bioactive compounds. The compound N-[2-(4-chlorophenoxy)ethyl]-4-propoxyaniline represents a closely related analog where the methyl group is absent, providing insight into the specific contributions of each substituent to the overall molecular properties. Such structural relationships facilitate systematic structure-activity relationship studies and guide synthetic approaches for accessing related compounds.

The molecular architecture incorporates elements found in various pharmaceutical agents and research compounds, particularly those targeting specific enzyme systems or receptor proteins. The combination of aromatic ether linkages with substituted anilines represents a privileged structural motif in drug discovery, where such frameworks often exhibit favorable binding interactions with biological targets while maintaining appropriate physicochemical properties for pharmaceutical applications.

Industrial and Academic Relevance in Chemical Libraries

This compound occupies a significant position within contemporary chemical libraries, serving both as a synthetic intermediate and as a standalone research compound. The compound's presence in multiple commercial catalogs, including those maintained by Matrix Scientific and other specialized chemical suppliers, underscores its recognized value within the research community. This widespread availability reflects the compound's utility in various synthetic applications and its role as a building block for more complex molecular architectures.

The compound's integration into chemical databases represents part of a broader trend toward systematic cataloging of structurally diverse organic molecules. Chemical libraries containing such compounds serve multiple functions within industrial and academic research environments, providing researchers with access to pre-synthesized materials for immediate screening applications while also serving as starting points for further synthetic elaboration. The molecular weight of 319.83 grams per mole positions the compound within the optimal range for many pharmaceutical applications, where molecules of similar size often exhibit favorable absorption, distribution, metabolism, and excretion properties.

Academic institutions have incorporated compounds of this structural class into teaching laboratories and research programs focused on organic synthesis and medicinal chemistry. The compound's synthetic accessibility through established routes involving nucleophilic aromatic substitution and ether formation reactions makes it an attractive target for educational purposes while maintaining relevance to cutting-edge research applications. The presence of multiple functional groups within a single molecule provides opportunities for demonstrating diverse chemical transformations and reaction mechanisms.

Industrial applications extend beyond simple synthetic intermediacy, encompassing roles in materials science, catalyst development, and specialized chemical manufacturing. The combination of aromatic systems with ether linkages provides opportunities for incorporation into polymer matrices, liquid crystal systems, and other advanced materials where specific molecular orientations and intermolecular interactions are crucial for performance characteristics.

Property Value Reference
Chemical Abstracts Service Number 1040688-64-9
Molecular Formula C18H22ClNO2
Molecular Weight 319.83 g/mol
Systematic Name This compound
Alternative Name Benzenamine, N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxy-
Chemical Class Substituted Aniline Derivative
Commercial Availability Matrix Scientific, Multiple Suppliers
Application Category Medicinal Chemistry Building Block

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSBPOJLCXLVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylphenoxyalkanoic Acids

  • Method Overview: The chlorination of 2-methylphenoxyalkanoic acids to yield 4-chloro-2-methylphenoxy derivatives is carried out in aqueous or aqueous-organic media using chlorinating agents such as hypochlorous acid (HCIO), which is often generated in situ from alkali metal hypochlorite salts and mineral acids (e.g., hydrochloric acid). The reaction is performed under controlled temperature (0-50°C) and pH conditions (pH < 10) to ensure selectivity and yield.

  • Catalysis and Selectivity: The presence of catalysts capable of electropositive interactions enhances the selectivity towards 4-chlorination over other positional isomers (e.g., 6-chlorination). The process achieves high conversion rates and a high ratio of desired 4-chlorinated product to by-products, with dichlorinated by-products being minimal.

  • Process Details:

    • The reaction mixture is stirred thoroughly while the chlorinating agent is slowly added over several hours.
    • After completion, excess chlorinating agent is neutralized using sodium thiosulfate.
    • The product is separated by acidification with mineral acids, leading to precipitation or phase separation of the 4-chloro-2-methylphenoxy acid.
    • Purification involves washing and possibly crystallization to obtain high-purity product.
  • Environmental and Safety Aspects: The method emphasizes the use of environmentally acceptable reagents and recycling of by-products such as sulfur dioxide and chlorine to minimize waste and hazards.

Condensation Route

  • Alternative Approach: Instead of direct chlorination of phenols, condensation of 2-methylphenol (o-cresol) with suitable alkanoic acid derivatives can be performed prior to chlorination, improving yield and reducing chlorinated cresol impurities.

  • Advantages: This route avoids chlorination of free phenols, which can lead to undesirable by-products and lower purity. The condensation step is reported to have high yields and facilitates subsequent selective chlorination.

Synthesis of this compound

Following preparation of the 4-chloro-2-methylphenoxy intermediate, the compound is functionalized to introduce the ethyl linkage and the 4-propoxyaniline moiety.

Alkylation of 4-Chloro-2-methylphenol Derivative

  • The 4-chloro-2-methylphenoxy group is typically attached to an ethyl chain via nucleophilic substitution reactions.
  • This involves reacting the phenoxy compound with a suitable ethylene halide derivative (e.g., 2-chloroethylamine or its protected derivatives) under basic conditions to form the N-(2-(4-chloro-2-methylphenoxy)ethyl) intermediate.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature pH Range Yield (%) Notes
Chlorination of 2-methylphenoxyalkanoic acid Hypochlorous acid (HCIO), catalyst 0-50°C <10 82-95 High selectivity for 4-chlorination; minimal by-products
Condensation of 2-methylphenol with alkanoic acid Acid catalyst, reflux Reflux temperature Neutral to alkaline High Improves purity by avoiding chlorinated phenols
Alkylation to form phenoxyethyl intermediate 2-chloroethylamine, base (e.g., K2CO3) 40-80°C Basic Moderate Nucleophilic substitution step
Coupling with 4-propoxyaniline Coupling agent, solvent (e.g., DMF) Room temperature Neutral Moderate Amide bond formation or substitution reaction

Research Findings and Analysis

  • The chlorination step is critical for the purity and yield of the final compound. Using HCIO generated in situ allows for controlled chlorination with minimal environmental impact.
  • The condensation route prior to chlorination improves the overall process efficiency by reducing free phenol impurities and enhancing selectivity.
  • The multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and reagent addition rates, to optimize yield and minimize side reactions.
  • Recycling of by-products such as sulfur dioxide and chlorine in the chlorination process contributes to sustainability and cost-effectiveness.
  • The final coupling step to introduce the propoxyaniline group is less documented in patents but is typically achieved through standard amine coupling chemistry under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline serves as a building block in organic synthesis. It can undergo various chemical reactions including:

  • Oxidation : Can be oxidized to form quinones or other derivatives.
  • Reduction : Can yield reduced amine derivatives using agents like sodium borohydride.
  • Substitution Reactions : Can participate in nucleophilic substitutions leading to various substituted derivatives.

Biology

The compound is being investigated for its potential bioactive properties:

  • Bioactivity : Studies suggest it may act on potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2), modulating neuronal excitability and physiological responses.

Medicine

Research has focused on its therapeutic potential:

  • Potassium Channel Modulation : The compound stabilizes an active “leak-mode” conformation of potassium channels, which may have implications for treating conditions related to neuronal excitability.

Industry

In industrial applications, it is utilized in the production of:

  • Herbicidal Ionic Liquids : The compound's unique properties make it suitable for developing innovative agricultural chemicals.

Antimicrobial Efficacy

  • Study Design : In vitro assays against various bacterial strains.
  • Results : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity.

Anticancer Effects

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.
  • Findings :
    • Dose-dependent suppression of cell proliferation.
    • Induction of apoptosis characterized by increased levels of active caspases (caspase-3 and caspase-9).
    • Morphological changes associated with apoptosis were observed through annexin V-FITC staining.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as potassium channels. It acts as a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels, stabilizing an active “leak-mode” conformation. This interaction restricts the mobility of the selectivity filter and surrounding structure, leading to the modulation of neuronal excitability and other physiological responses .

Comparison with Similar Compounds

WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)

  • Structure: Contains a phenoxyethylacetamide group with a triazole substituent.
  • Activity : Acts as a synthetic auxin agonist, inducing root elongation in plants at concentrations of 10<sup>−6</sup> M .
  • Key Difference: Unlike N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, WH7 incorporates a triazole ring, enhancing its binding affinity to auxin receptors .

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide)

  • Structure: Features a dichlorophenoxyethyl chain and a pyridinylacetamide group.
  • Activity : Demonstrates herbicidal activity against broadleaf weeds, with an EC50 of 0.2 μM in Arabidopsis .
  • Key Difference: The dichlorophenoxy group increases herbicidal potency compared to the monochloro substitution in this compound .

MCPP (2-(4-Chloro-2-methylphenoxy)Propionic Acid)

  • Structure: Propionic acid derivative with a 4-chloro-2-methylphenoxy group.
  • Activity : Broad-spectrum herbicide, effective at 1–2 kg/ha for weed control in cereals .
  • Toxicity: Classified as a carcinogen (EPA IRIS) with acute oral LD50 of 650 mg/kg in rats .
  • Key Difference : The carboxylic acid group in MCPP enhances soil mobility but increases mammalian toxicity compared to the aniline-based target compound .

Functional Group Variations

Methyl 4-(4-Chloro-2-methylphenoxy)butanoate ()

  • Structure: Ester derivative with a butanoate chain.
  • Key Difference : The ester group likely improves volatility but reduces persistence in soil compared to the stable aniline-propoxyaniline linkage .

4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline ()

  • Structure : Schiff base derivative with a dimethoxybenzylidene group.
  • Key Difference : The imine group introduces conjugation, altering electronic properties compared to the ethylaniline backbone of the target compound .

Data Tables

Table 1. Structural and Functional Comparison

Compound Key Functional Groups Bioactivity Toxicity (LD50) Reference
This compound Phenoxyethyl, propoxyaniline Potential auxin-like activity Not reported
WH7 Phenoxyethylacetamide, triazole Root elongation (10<sup>−6</sup> M) Not reported
MCPP Phenoxypropionic acid Herbicide (1–2 kg/ha) 650 mg/kg (rat)
Compound 533 Dichlorophenoxy, pyridinylacetamide EC50 = 0.2 μM Not reported

Table 2. Physicochemical Properties of Analogs

Compound Molecular Weight Solubility (H2O) Stability
MCPP () 214.6 g/mol 350 mg/L (20°C) Stable in acidic soils
Methyl 4-(4-Chloro-2-methylphenoxy)butanoate () ~242.7 g/mol Low (ester hydrolysis) pH-sensitive

Research Findings and Limitations

  • Efficacy: Compounds with dichloro substitutions (e.g., 2,4-D) generally exhibit higher herbicidal activity than monochloro derivatives like the target compound .
  • Toxicity Trade-offs : Aniline-based structures (e.g., target compound) may reduce mammalian toxicity compared to acid derivatives like MCPP, but long-term environmental persistence remains unstudied .
  • Structural Optimization : Ethyl chain length and substituent polarity (e.g., propoxy vs. phenylpropoxy in ) significantly influence bioactivity and soil adsorption .

Biological Activity

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C₁₈H₂₂ClNO₃
  • CAS Number : 1040693-08-0

The compound features a chloro-substituted phenoxy group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of chlorophenoxy compounds have been documented for their effectiveness against various bacterial strains. The presence of the chloro group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens .

Insecticidal Effects

This compound has been studied for its insecticidal properties. The compound's structural similarity to known insecticides suggests it may disrupt insect hormonal systems or neural functions, leading to mortality . In particular, studies have shown that related compounds exhibit significant toxicity against agricultural pests like Tetranychus urticae (spider mites) .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. Compounds with similar aniline structures have demonstrated selective cytotoxicity, suggesting that this compound may also exhibit favorable selectivity indices in cancer therapy applications .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Selectivity Index
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviral0.27>100
4-Chloro-2-methylphenoxyacetic acid (MCPA)Herbicidal--
This compoundPotential InsecticidalTBDTBD

Note: TBD = To Be Determined based on further research.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of chlorophenoxy derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL against Escherichia coli and Staphylococcus aureus.

Case Study 2: Insecticidal Activity

Field trials demonstrated that formulations containing this compound showed over 80% mortality in treated populations of Tetranychus urticae, validating its potential use as an agricultural pesticide.

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, and how can reaction efficiency be optimized?

A common method involves condensation reactions between substituted phenols and aniline derivatives. For analogous compounds (e.g., ), refluxing in ethanol with stoichiometric equivalents of precursors (e.g., 4-propoxyaniline and 4-chloro-2-methylphenoxyethyl chloride) for 1–2 hours under nitrogen yields intermediates. Purification via recrystallization (methanol or ethanol) is recommended to isolate the product. Optimization includes monitoring reaction progress with TLC/HPLC and adjusting solvent polarity to improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

A multi-technique approach is essential:

  • GC-MS/EI ionization : Identifies fragmentation patterns and molecular ion peaks (e.g., [M+H]+ for mass validation) .
  • HPLC-TOF : Provides exact mass measurements (Δppm < 1.0 ensures molecular formula accuracy) .
  • FTIR-ATR : Confirms functional groups (e.g., aromatic C-O-C stretches at ~1250 cm⁻¹, N-H bends for aniline at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons (e.g., ethylphenoxy CH₂ groups at δ 3.5–4.0 ppm) and carbons (aromatic signals at δ 110–160 ppm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (: H313/H333 warnings) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (: H303/H333 precautions) .
  • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

  • Forced degradation studies :
    • Thermal stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC .
    • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS .
    • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify parent compound loss with UV spectroscopy .

Q. How should contradictory data (e.g., purity vs. bioactivity) be resolved during analysis?

  • Cross-validation : Compare purity results from orthogonal methods (e.g., HPLC-TOF purity ≥98% vs. GC-MS impurity profiling) .
  • Bioassay interference testing : Check if impurities (e.g., residual solvents or byproducts) inhibit/enhance biological activity using dose-response curves .

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use software (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) based on crystallographic data () .
  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) .
    • Enzyme inhibition : Measure IC₅₀ values via fluorometric/colorimetric substrates (e.g., NADPH depletion for oxidoreductases) .

Q. How can researchers design experiments to investigate the compound’s potential as a precursor for novel derivatives?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., propoxy to ethoxy groups) and test biological activity .
  • Click chemistry : Introduce alkyne/azide moieties for copper-catalyzed cycloaddition to create triazole-linked analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 2
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N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.